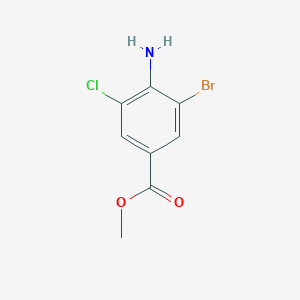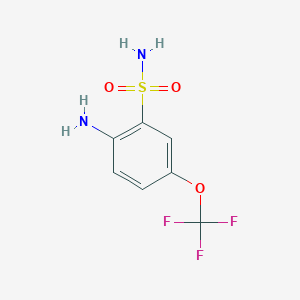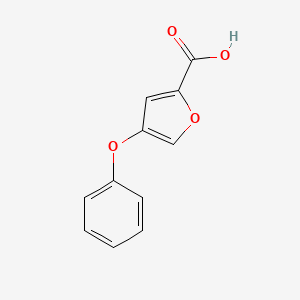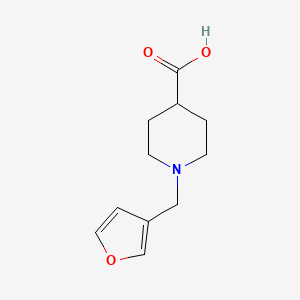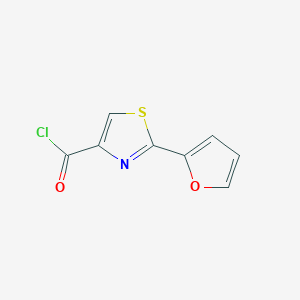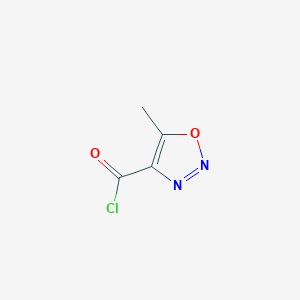
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol
Übersicht
Beschreibung
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is a chemical compound that is widely used in scientific research. It is a fluorinated alcohol and is also known as F-222 or F-2222. This compound has unique properties that make it useful for various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Applications in Biomass Conversion and Polymer Production
Fluorinated compounds, including those structurally related to 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol, are investigated for their roles in converting plant biomass to valuable chemicals. For instance, research by Chernyshev et al. (2017) discusses the conversion of biomass into furan derivatives, highlighting the potential of such compounds in developing new polymers, functional materials, and fuels. This indicates the relevance of fluorinated compounds in sustainable chemical synthesis and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental and Health Impacts of Related Compounds
Studies on the environmental and health impacts of bisphenol A (BPA) and its derivatives, which share similarities in chemical structure with fluorinated compounds, provide insights into potential concerns and regulatory considerations. Ribeiro, Ladeira, and Viegas (2017) review occupational exposure to BPA, emphasizing the importance of understanding exposure levels and associated health risks for compounds used in industrial and consumer products (Ribeiro, Ladeira, & Viegas, 2017).
Emerging Technologies and Material Science
The exploration of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications often involves fluorinated compounds due to their unique properties. Squeo and Pasini (2020) discuss the use of BODIPY-based materials in OLEDs, highlighting the potential for fluorinated compounds in developing advanced electronic and photonic devices (Squeo & Pasini, 2020).
Microbial Degradation and Environmental Fate
Understanding the environmental fate and degradation pathways of fluorinated compounds is crucial for assessing their long-term impact. Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the need for comprehensive studies on the biodegradability and environmental persistence of these substances (Liu & Avendaño, 2013).
Safety and Hazards
1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Eigenschaften
IUPAC Name |
1,3-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F16O3/c14-6(15)10(22,23)12(26,27)8(18,19)3-31-1-5(30)2-32-4-9(20,21)13(28,29)11(24,25)7(16)17/h5-7,30H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRICZUYPTUKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



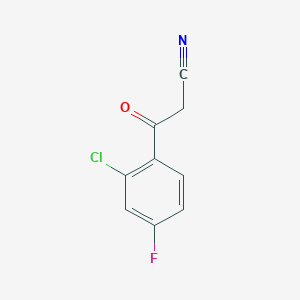
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
